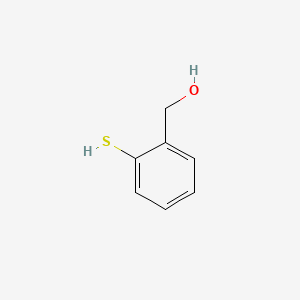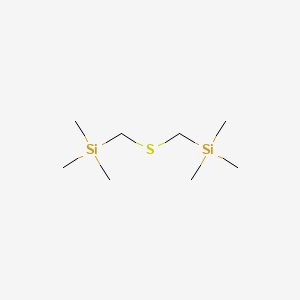![molecular formula C8H12O6P2 B1360328 [4-(phosphonomethyl)phenyl]methylphosphonic Acid CAS No. 4546-06-9](/img/structure/B1360328.png)
[4-(phosphonomethyl)phenyl]methylphosphonic Acid
説明
“[4-(phosphonomethyl)phenyl]methylphosphonic Acid” is a chemical compound with the CAS Number: 4546-06-9 . It has a molecular weight of 266.13 and its IUPAC name is 4-(phosphonomethyl)benzylphosphonic acid .
Molecular Structure Analysis
The molecule contains a total of 28 bonds . There are 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 4 hydroxyl groups, and 2 phosphonates .Physical And Chemical Properties Analysis
The compound has a molecular formula of C8H12O6P2 . Its molecular weight is 266.12500 , and it has a PSA of 134.68000 and a LogP of 1.04200 .科学的研究の応用
Metal Phosphonate Synthesis
p-Xylylenediphosphonic acid: is extensively used in the hydrothermal synthesis of metal phosphonates . These compounds are part of a broader class of inorganic-organic hybrid materials that have been the focus of significant research due to their intricate architectures and favorable properties. The acid acts as a flexible ditopic ligand, allowing for various conformations that are beneficial in creating complex metal phosphonate structures.
Coordination Chemistry
In coordination chemistry, p-xylylenediphosphonic acid serves as a tetradentate ligand. It can partially deprotonate to afford H2L2− ligands, which adopt bidentate coordination modes with metal centers, forming two-dimensional layers or one-dimensional chains in crystalline metal phosphonates .
Ion Exchange Materials
Metal phosphonates synthesized using p-xylylenediphosphonic acid can function as ion exchange materials . These materials are crucial in water treatment processes, where they help in the removal of heavy metals and other contaminants.
作用機序
Target of Action
It is known that phosphonates, a class of compounds to which p-xylylenediphosphonic acid belongs, often mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Mode of Action
Phosphonates, in general, are known to inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone that is impregnated with a phosphonate, the phosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption .
Biochemical Pathways
Phosphorus, an essential component of p-xylylenediphosphonic acid, plays a crucial role in various physiological processes, including energy metabolism, nucleic acid synthesis, membrane function, and the regulation of enzyme activity and signal transduction pathways . It is known to play a critical role in several biochemical pathways involved in the dark phase of photosynthesis, including its involvement in ATP synthesis, NADPH production, and its presence in several key enzymes .
Pharmacokinetics
Understanding the adme properties of a drug molecule is crucial for predicting its bioavailability and therapeutic efficacy .
Result of Action
Phosphatidic acid, a related compound, has important roles in cell signaling and metabolic regulation in all organisms . It also has a role as a pH biosensor, coupling changes in pH to intracellular signaling pathways .
Action Environment
The action, efficacy, and stability of p-xylylenediphosphonic acid can be influenced by various environmental factors. For instance, the pH of the solution can affect the dissociation of the acid, which in turn can influence its interaction with its targets .
特性
IUPAC Name |
[4-(phosphonomethyl)phenyl]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6P2/c9-15(10,11)5-7-1-2-8(4-3-7)6-16(12,13)14/h1-4H,5-6H2,(H2,9,10,11)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURHBENZJDSCRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276444 | |
| Record name | [4-(phosphonomethyl)phenyl]methylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4546-06-9 | |
| Record name | [4-(phosphonomethyl)phenyl]methylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Xylylenediphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Q & A
Q1: How does p-xylylenediphosphonic acid interact with metal ions to form different structures?
A1: p-xylylenediphosphonic acid possesses two phosphonic acid groups capable of coordinating to metal ions. The specific way it interacts (monodentate, bidentate, or bridging) depends on factors like the metal ion's nature, pH, and presence of other ligands. For instance, research shows it forms a 3D open framework with Cu(II) ions under hydrothermal conditions [], while it creates a 2D layered structure with Co(II) ions []. This versatility in coordination modes makes it valuable in designing MOFs with tailored properties.
Q2: Can you provide examples of how p-xylylenediphosphonic acid influences the dimensionality of the resulting metal-organic structures?
A2: Research demonstrates the significant impact of p-xylylenediphosphonic acid on the dimensionality of metal-organic structures:
- 3D Structures: Reacting it with Cu(II) under hydrothermal conditions yields a 3D open framework structure []. Similarly, reacting it with Co(II) results in a 3D compound with a layered and pillared structure [].
- 2D Structures: When reacted with Mn(II), a 2D layered compound is formed []. Introducing 4,4′-bipyridine as a co-ligand in reactions with Cu(II) and p-xylylenediphosphonic acid also leads to the assembly of 2D structures [].
- 0D Structures: Studies show that reacting p-xylylenediphosphonic acid with Cu(II) in the presence of either 2,2'-bipyridine or 1,10-phenanthroline results in the formation of 0D structures, specifically bimetallic rings in the case of 2,2'-bipyridine [].
Q3: What is the role of π–π stacking interactions in the formation of these metal-organic structures?
A3: The presence of the aromatic ring in p-xylylenediphosphonic acid introduces the possibility of π–π stacking interactions, which can influence the packing of the resulting structures. Research suggests that incorporating 4,4′-bipyridine, another molecule capable of π–π stacking, alongside p-xylylenediphosphonic acid, significantly impacts the assembly and dimensionality of the resulting copper phosphonate coordination polymers []. This highlights the importance of considering non-covalent interactions, such as π–π stacking, in addition to metal-ligand coordination, when designing and predicting the structures of MOFs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





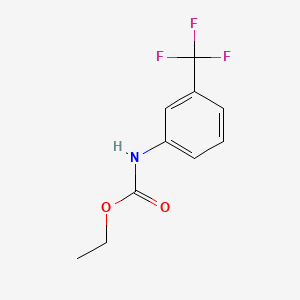
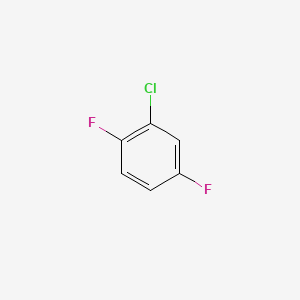
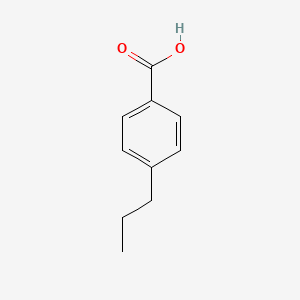
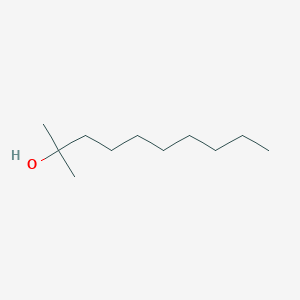
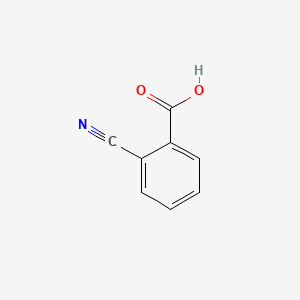
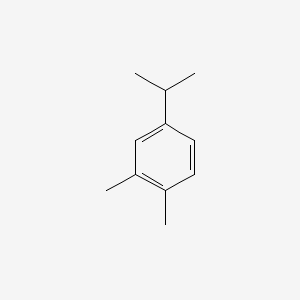

![3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B1360265.png)
